molecular formula C7H2BrCl2NS B14906785 3-Bromo-5,7-dichlorothieno[3,2-b]pyridine

3-Bromo-5,7-dichlorothieno[3,2-b]pyridine

Cat. No.: B14906785
M. Wt: 282.97 g/mol
InChI Key: JILGVEOWTBLSBW-UHFFFAOYSA-N
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Description

3-Bromo-5,7-dichlorothieno[3,2-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by the presence of bromine and chlorine atoms attached to a thieno[3,2-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,7-dichlorothieno[3,2-b]pyridine typically involves the bromination and chlorination of thieno[3,2-b]pyridine derivatives. One common method includes the reaction of 5,7-dichlorothieno[3,2-b]pyridine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,7-dichlorothieno[3,2-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .

Scientific Research Applications

3-Bromo-5,7-dichlorothieno[3,2-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5,7-dichlorothieno[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5,7-dichlorothieno[3,2-b]pyridine is unique due to the specific arrangement of bromine and chlorine atoms, which can influence its reactivity and biological activity. This unique structure makes it a valuable compound for various research applications .

Properties

Molecular Formula

C7H2BrCl2NS

Molecular Weight

282.97 g/mol

IUPAC Name

3-bromo-5,7-dichlorothieno[3,2-b]pyridine

InChI

InChI=1S/C7H2BrCl2NS/c8-3-2-12-7-4(9)1-5(10)11-6(3)7/h1-2H

InChI Key

JILGVEOWTBLSBW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=CS2)Br)N=C1Cl)Cl

Origin of Product

United States

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